(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate
Overview
Description
(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate is not yet fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been found to induce cell death in cancer cells when used as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate can reduce inflammation and oxidative stress in cells. This compound has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, when used as a photosensitizer in photodynamic therapy, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been shown to exhibit anti-inflammatory and antimicrobial properties, making it a promising compound for further research. However, there are limitations to the use of this compound, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its anti-inflammatory and antimicrobial properties for potential use in the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
[acetyloxy-(6-fluoro-4-oxochromen-3-yl)-pyrimidin-2-ylmethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O6/c1-10(22)26-18(27-11(2)23,17-20-6-3-7-21-17)14-9-25-15-5-4-12(19)8-13(15)16(14)24/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOLIQXAIVTOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2)F)(C3=NC=CC=N3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methanediyl diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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